Capsaicin

Catalog No.
S522609
CAS No.
404-86-4
M.F
C18H27NO3
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capsaicin

CAS Number

404-86-4

Product Name

Capsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+

InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N

SMILES

CC(C)/C=C/CCCCC(NCC1=CC=C(O)C(OC)=C1)=O

Solubility

Insoluble in cold water
Practically insoluble in cold water
Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide
Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid

Synonyms

8 Methyl N Vanillyl 6 Nonenamide, 8-Methyl-N-Vanillyl-6-Nonenamide, Antiphlogistine Rub A-535 Capsaicin, Axsain, Capsaicin, Capsaicine, Capsicum Farmaya, Capsidol, Capsin, Capzasin, Gelcen, Katrum, NGX 4010, NGX-4010, NGX4010, Zacin, Zostrix

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Description

The exact mass of the compound Capsaicin is 305.19909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in cold waterin water, 28.93 mg/l at 25 °c (est)practically insoluble in cold waterfreely soluble in alcohol, ether, benzene. slightly soluble in carbon disulfidesoluble in petroleum ether. slightly soluble in concentrated hydrochloric acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757844. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols. It belongs to the ontological category of capsaicinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Capsaicin in Pain Research

  • Understanding Pain Mechanisms

    Before the discovery of the capsaicin receptor, researchers used intradermal capsaicin injections to induce pain hypersensitivity in animals []. This helped elucidate how pain signals travel through sensory neurons called nociceptors. Later research identified the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as the key player in capsaicin-induced pain, shedding light on the molecular mechanisms of pain perception [].

  • Studying Painful Conditions

    Researchers use capsaicin to model various pain conditions. For instance, topical capsaicin application can mimic the burning pain associated with diabetic neuropathy []. This allows scientists to study the underlying mechanisms and develop new pain management strategies.

  • Developing Analgesics

    Capsaicin's interaction with TRPV1 receptors has paved the way for the development of novel pain medications. One approach involves creating TRPV1 antagonists, which could potentially block pain signals without the burning sensation associated with capsaicin itself [].

Capsaicin Beyond Pain Research

Capsaicin's applications extend beyond pain research. Here are some emerging areas of investigation:

  • Anti-inflammatory Properties

    Studies suggest capsaicin may possess anti-inflammatory properties. It might help reduce inflammation associated with conditions like arthritis and inflammatory bowel disease, although more research is needed to confirm its efficacy [].

  • Cardiovascular Health

    Capsaicin's ability to inhibit platelet aggregation, which is the clumping of blood cells, has raised interest in its potential role in preventing cardiovascular diseases []. However, the exact mechanisms and clinical applications require further investigation.

  • Cancer Research

    Emerging research suggests capsaicin may have anti-cancer properties. Studies indicate it might induce cell death in some cancer cells and inhibit tumor growth []. However, these findings are preliminary, and more research is necessary to understand its potential therapeutic effect.

Capsaicin, chemically known as trans-8-methyl-N-vanillyl-6-nonenamide, is a natural alkaloid predominantly found in the fruit of plants belonging to the genus Capsicum, commonly known as chili peppers. It is recognized as the primary compound responsible for the pungency or spiciness of these peppers, with a Scoville heat rating that can exceed 16 million units. Capsaicin is a colorless, odorless, and lipophilic crystalline solid with a melting point of approximately 62–65°C. Its molecular formula is C18H27NO3C_{18}H_{27}NO_3 .

The biosynthesis of capsaicin occurs in the glands of chili peppers through a complex interplay of metabolic pathways involving phenylpropanoid and fatty acid metabolism. The compound serves as a defense mechanism for the plant, deterring herbivores while attracting birds that are unaffected by its heat, thus aiding in seed dispersal .

Capsaicin's pungency and pain-relieving properties arise from its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors. TRPV1 receptors are non-selective cation channels located in sensory neurons throughout the body, including those in the skin, mouth, and gastrointestinal tract.

  • Eyes: Contact with capsaicin can cause temporary burning, stinging, and tearing.
  • Skin: Exposure can lead to redness, burning, and itching.
  • Inhalation: Inhaling capsaicin dust or aerosolized forms can irritate the respiratory tract and cause coughing, sneezing, and difficulty breathing.

In rare cases, high doses of capsaicin can cause more severe side effects, including:

  • Gastrointestinal distress (diarrhea, vomiting)
  • Dizziness
  • Headache

Capsaicin interacts primarily with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is present on nociceptive neurons. Upon binding to TRPV1, capsaicin induces the influx of calcium ions into the cells, leading to depolarization and subsequent pain signaling to the brain. This mechanism explains the burning sensation associated with capsaicin exposure .

In terms of chemical stability, capsaicin can undergo various reactions including oxidation and hydrolysis, particularly under extreme conditions such as high temperatures or in the presence of strong acids or bases .

Capsaicin exhibits significant biological activities beyond its role as a pungent agent. Its activation of TRPV1 receptors not only produces pain but also triggers neurogenic inflammation through the release of neuropeptides such as substance P and calcitonin gene-related peptide. These effects can lead to both acute and chronic pain sensations .

Additionally, capsaicin has been studied for its potential therapeutic effects, including analgesic properties in pain management, anti-inflammatory effects, and even anticancer properties due to its ability to induce apoptosis in certain cancer cell lines .

Capsaicin has diverse applications across several fields:

  • Culinary Uses: It is widely used to enhance flavor in various cuisines around the world.
  • Pharmaceuticals: Capsaicin is incorporated into topical analgesics for pain relief in conditions like arthritis and neuropathy.
  • Cosmetics: Due to its irritant properties, it is included in products aimed at improving circulation or reducing cellulite.
  • Pest Control: Capsaicin serves as a natural pesticide due to its deterrent effect on herbivores .

Research on capsaicin interactions highlights its complex role in pain modulation and sensory perception. Studies indicate that prolonged exposure can lead to desensitization of TRPV1 receptors, reducing sensitivity to pain over time—a phenomenon often observed in individuals who regularly consume spicy foods . Furthermore, capsaicin's ability to interact with other receptors and pathways suggests potential synergistic effects when combined with other compounds in therapeutic formulations .

Capsaicin belongs to a class of compounds known as capsaicinoids, which share structural similarities but differ in their biological activity and potency. Below is a comparison with some notable similar compounds:

Compound NameStructure SimilarityScoville Heat UnitsRelative Abundance
DihydrocapsaicinSimilar aromatic ring16,000,00022%
NordihydrocapsaicinSimilar aromatic ring9,100,0007%
HomocapsaicinSimilar aromatic ring8,600,0001%
HomodihydrocapsaicinSimilar aromatic ring8,600,0001%
NonivamideSynthetic variant9,200,000Varies

Capsaicin's uniqueness lies in its specific interaction with TRPV1 receptors and its high potency compared to other capsaicinoids. While dihydrocapsaicin shares similar heat levels, it has different pharmacokinetic properties and may vary in terms of therapeutic efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS]
Solid
White crystalline powder.

Color/Form

Pure dark red solid
Monoclinic rectangular plates or scales from petroleum ether
Monoclinic, rectangular plates, crystals and scales

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

305.19909372 g/mol

Monoisotopic Mass

305.19909372 g/mol

Boiling Point

210-220
BP: 210-220 °C at 0.01 mm Hg
210.00 to 220.00 °C. @ 0.01 mm Hg
410-428 °F

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

22

Taste

Burning taste detectable in 1 part in 100,000

LogP

log Kow = 3.04

Odor

Highly volatile with a pungent odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

65 °C
149 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S07O44R1ZM

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (22.14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Capsaicin is used as an animal repellent and insecticide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/Capsaicin.htm. (SRC)

Drug Indication

The capsaicin 8% patch is indicated in the treatment of neuropathic pain associated with post-herpetic neuralgia. There are multiple topical capsaicin formulations available, including creams and solutions, indicated for temporary analgesia in muscle and join pain as well as neuropathic pain.
FDA Label
Qutenza is indicated for the treatment of peripheral neuropathic pain in adults either alone or in combination with other medicinal products for pain.

Therapeutic Uses

Capsaicin appears to be effective for osteoarthritis (OA) pain but it is uncertain whether the effect has a dose response, is consistent across joints, or changes over time. Randomized controlled trials of topical capsaicin use in OA were identified from PubMed, EMBASE, and ISI Web of Knowledge. Effect on pain scores, patient global evaluation of treatment effectiveness and application site burning were assessed by standardised mean differences (SMD), using RevMan. Five double-blind randomized controlled trials and one case-crossover trial of topical capsaicin use were identified. Formulations ranged from 0.025 to 0.075%, and trial durations from 4 to 12 weeks. Trials assessed OA of the knee (n=3), hand (n=1), and a mix of joints (n=2). Capsaicin treatment efficacy (vs. placebo) for change in VAS pain score was moderate, at 0.44 (95% CI: 0.25-0.62) over 4 weeks of treatment. There was no heterogeneity between studies, indicating no between-study differences, including effect of OA site or treatment concentration. Two studies reported treatment beyond 4 weeks, with divergent results. One study reported an effect size of -9 mm after 12 weeks, and maximal between-group differences at 4 weeks. A second study reported that between-group differences increased over time, up to 20 weeks. Capsaicin was reported as being safe and well-tolerated, with no systemic toxicity. Mild application site burning affected 35-100% of capsaicin-treated patients with a risk ratio of 4.22 (95% CI: 3.25-5.48, n=5 trials); incidence peaked in week 1, with incidence rates declining over time. Topical capsaicin treatment four times daily is moderately effective in reducing pain intensity up to 20 weeks regardless of site of application and dose in patients with at least moderate pain and clinical or radiologically defined OA, and is well tolerated.
Cough hypersensitivity has been common among respiratory diseases. /The study objective was/ to determine associations of capsaicin cough sensitivity and clinical parameters in adults with clinically stable bronchiectasis. We recruited 135 consecutive adult bronchiectasis patients and 22 healthy subjects. History inquiry, sputum culture, spirometry, chest high-resolution computed tomography (HRCT), Leicester Cough Questionnaire scoring, Bronchiectasis Severity Index (BSI) assessment and capsaicin inhalation challenge were performed. Cough sensitivity was measured as the capsaicin concentration eliciting at least 2 (C2) and 5 coughs (C5). Despite significant overlap between healthy subjects and bronchiectasis patients, both C2 and C5 were significantly lower in the latter group (all p<0.01). Lower levels of C5 were associated with a longer duration of bronchiectasis symptoms, worse HRCT score, higher 24-hour sputum volume, BSI and sputum purulence score, and sputum culture positive for P. aeruginosa. Determinants associated with increased capsaicin cough sensitivity, defined as C5 being 62.5 umol/L or less, encompassed female gender (OR: 3.25, 95%CI: 1.35-7.83, p<0.01), HRCT total score between 7-12 (OR: 2.57, 95%CI: 1.07-6.173, p=0.04), BSI between 5-8 (OR: 4.05, 95%CI: 1.48-11.06, p<0.01) and 9 or greater (OR: 4.38, 95%CI: 1.48-12.93, p<0.01). Capsaicin cough sensitivity is heightened in a subgroup of bronchiectasis patients and associated with the disease severity. Gender and disease severity, but not sputum purulence, are independent determinants of heightened capsaicin cough sensitivity. Current testing for cough sensitivity diagnosis may be limited because of overlap with healthy subjects but might provide an objective index for assessment of cough in future clinical trials.
Chronic unexplained cough triggered by environmental irritants is characterized by increased cough reflex sensitivity, which can be demonstrated by means of inhaled capsaicin. Topical capsaicin can be used to improve non-allergic rhinitis and intestinal hypersensitivity and to reduce neuropathic pain. We established whether an oral intake of natural capsaicin (chilli) could desensitize the cough reflex and improve unexplained coughing. Twenty-four patients with irritant-induced, unexplained chronic cough and 15 controls were included in the study. For 4 weeks, the participants took capsules with pure capsaicin, and for 4 weeks, they took placebo capsules. The protocol was crossover, randomized, and double blind. Cough sensitivity during the study was evaluated by a standardized capsaicin inhalation cough test that assessed the capsaicin concentration required to reach two coughs (C2) and five coughs (C5). Participants were also administered questionnaires on cough and cough-related symptoms. Three patients withdrew before the study end, one during the active treatment period and two during the placebo period. After treatment with capsaicin, the thresholds for C2 were higher (improved) both in patients (p<0.020) and in controls (p<0.0061) compared to after the placebo period. Among patients, the concentration needed to reach C2 (p<0.0004) and C5 (p<0.0009) increased after the period with the active substance compared to cough thresholds at baseline. The cough symptom scores improved after 4 weeks of active treatment (p<0.0030) compared to the baseline scores. Capsaicin powder taken orally decreased capsaicin cough sensitivity and cough symptoms. The findings suggest a desensitization of the cough-sensitive transient receptor potential vanilloid-1 (TRPV1).
Qutenza is a high-dose capsaicin patch used to relieve neuropathic pain from postherpetic neuralgia (PHN) and HIV-associated neuropathy (HIV-AN). In clinical studies, some patients had a dramatic response to the capsaicin patch. Our objective was to determine the baseline characteristics of patients who best benefit from capsaicin patch treatment. We conducted a meta-analysis of 6 completed randomized and controlled Qutenza studies by pooling individual patient data. Sustained response was defined as >50% decrease in the mean pain intensity from baseline to weeks 2 to 12, and Complete Response as an average pain intensity score=1 during weeks 2 to 12. Logistic regression was used to identify predictors of response and Complete Response, and subgroups of patients who respond best to the capsaicin patch. Baseline pain intensity score (BPIS)=4 was a predictor of Sustained and Complete Response in PHN and HIV-AN patients; absence of allodynia and presence of hypoesthesia, and a McGill Pain Questionnaire (MPQ) sensory score <22 were predictors of Sustained Response in PHN patients; female sex was a predictor of Sustained and Complete Response in HIV-AN patients. Thus, characteristics associated with the highest chance of responding to the capsaicin patch were, for PHN, BPIS=4, MPQ sensory score=22, absence of allodynia, and presence of hypoesthesia; for HIV-AN, they were female sex and BPIS=4. Patients with these characteristics had a statistically significantly greater chance of responding to the capsaicin patch than other patients.
For more Therapeutic Uses (Complete) data for CAPSAICIN (21 total), please visit the HSDB record page.

Pharmacology

Capsaicin is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids. When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions. Because TRPV1 is commonly expressed in A-delta and mostly C fibers, depolarization results in action potentials which send impulses to the brain and spinal cord. These impulses result in capsaicin effects of warming, tingling, itching, stinging, or burning. Capsaicin also causes more persistent activation of these receptors compared to the environmental agonists, resulting in a loss of response to many sensory stimuli, described as "defunctionalization". Capsaicin is associated with many enzymatic, cytoskeletal, and osmotic changes, as well as disruption of mitochondrial respiration, impairing nociceptor function for extended periods of time.
Capsaicin is a chili pepper extract with analgesic properties. Capsaicin is a neuropeptide releasing agent selective for primary sensory peripheral neurons. Used topically, capsaicin aids in controlling peripheral nerve pain. This agent has been used experimentally to manipulate substance P and other tachykinins. In addition, capsaicin may be useful in controlling chemotherapy- and radiotherapy-induced mucositis.

MeSH Pharmacological Classification

Sensory System Agents

ATC Code

N01BX04
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AB - Capsaicin and similar agents
M02AB01 - Capsaicin
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BX - Other local anesthetics
N01BX04 - Capsaicin

Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals.
Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ...
... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment.
... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions.
... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX.
For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPV1 [HSA:7442] [KO:K05222]

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

404-86-4

Absorption Distribution and Excretion

**Oral**: Following oral administration, capsaicin may be absorbed by a nonactive process from the stomach and whole intestine with an extent of absorption ranging between 50 and 90%, depending on the animal. The peak blood concentration can be reached within 1 hour following administration. Capsaicin may undergo minor metabolism in the small intestine epithelial cells post-absorption from the stomach into the small intestines. While oral pharmacokinetics information in humans is limited, ingestion of equipotent dose of 26.6 mg of pure capsaicin, capsaicin was detected in the plasma after 10 minutes and the peak plasma concentration of 2.47 ± 0.13 ng/ml was reached at 47.1 ± 2.0 minutes. **Systemic**: Following intravenous or subcutaneous administration in animals, the concentrations in the brain and spinal cord were approximately 5-fold higher than that in blood and the concentration in the liver was approximately 3-fold higher than that in blood. **Topical**: Topical capsaicin in humans is rapidly and well absorbed through the skin, however systemic absorption following topical or transdermal administration is unlikely. For patients receiving the topical patch containing 179 mg of capsaicin, a population analysis was performed and plasma concentrations of capsaicin were fitted using a one-compartment model with first-order absorption and linear elimination. The mean peak plasma concentration was 1.86 ng/mL but the maximum value observed in any patient was 17.8 ng/mL.
It is proposed that capsaicin mainly undergoes renal excretion, as both the unchanged and glucuronide form. A small fraction of unchanged compound is excreted in the feces and urine. _In vivo_ animal studies demonstrates that less than 10 % of an administered dose was found in faces after 48 h.
Prescription and nonprescription products for topical management of pain, including cream, lotion and patch forms, contain capsaicin (CAP) and dihydrocapsaicin (DHC). There are few in vivo studies on absorption, bioavailability, and disposition of CAP and DHC. We established a sensitive and rapid LC-MS/MS assay to determine CAP and DHC levels in rabbit plasma and tissue. Bio-samples prepared by liquid-liquid extraction using n-hexane-dichloromethane-isopropanol (100: 50: 5, v/v/v) mixture were separated by isocratic chromatography with an Extend C18 column. The mobile phase was acetonitrile-water-formic acid (70: 30: 0.1, v/v/v). The method was linear from 0.125 to 50 ng/mL for a 100 uL bio-sample, and the lower quantification limit was 0.125 ng/mL. Total run time to analyze each sample was 3.5 min. We used this validated method to study pharmacokinetics and tissue distribution of CAP gel administered topically to rabbits. A very small amount of CAP and DHC was absorbed into the systemic circulation. The highest plasma concentration was 2.39 ng/mL, and the mean peak plasma concentration value after 12 h of CAP gel application was 1.68 ng/mL. Drug concentration in treated skin was relatively high, with low concentration in other tissues. Thus, topical CAP gel had strong local effects and weaker systemic effects.

Metabolism Metabolites

Capsaicin metabolism after oral administration is unclear, however it is expected to undergo metabolism in the liver with minimal metabolism in the gut lumen. _In vitro_ studies with human hepatic microsomes and S9 fragments indicate that capsaicin is rapidly metabolized, producing three major metabolites, 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-hydroxycapsaicin, whereas vanillin was a minor metabolite. It is proposed that cytochrome P450 (P450) enzymes may play some role in hepatic drug metabolism. _In vitro_ studies of capsaicin in human skin suggest slow biotransformation with most capsaicin remaining unchanged.
Capsaicin and dihydrocapsaicin are the major active components in pepper spray products, which are widely used for law enforcement and self-protection. The use of pepper sprays, due to their irreversible and other health effects has been under a strong debate. In this study, we compared metabolism and cytotoxicity of capsaicin and dihydrocapsaicin using human and pig liver cell fractions and human lung carcinoma cell line (A549) in vitro. Metabolites were screened and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using liver cell fractions, a novel aliphatic hydroxylated metabolite (m/z 322) was detected to dihydrocapsaicin but no structure was found corresponding to capsaicin. Instead, a novel phase I metabolite of capsaicin, corresponding to the structure of aliphatic demethylation and dehydrogenation (m/z 294) was identified. In addition, two novel conjugates, glycine conjugates (m/z 363 and m/z 365) and bi-glutathione (GSH) conjugates (m/z 902 and m/z 904), were identified for both capsaicin and dihydrocapsaicin. The medium of the exposed A549 cells contained omega-hydroxylated (m/z 322) and alkyl dehydrogenated (m/z 304) forms, as well as a glycine conjugate of capsaicin. As to dihydrocapsaicin, an alkyl dehydrogenated (m/z 306) form, a novel alkyl hydroxylated form, and a novel glycine conjugate were found. In A549 cells, dihydrocapsaicin evoked vacuolization and decreased cell viability more efficiently than capsaicin. Furthermore, both compounds induced p53 protein and G1 phase cell cycle arrest. Usefulness of the found metabolites as biomarkers for capsaicinoid exposures will need further investigations with additional toxicity endpoints.
... Dehydrogenation of capsaicin was a novel metabolic pathway and produced unique macrocyclic, diene, and imide metabolites. Metabolism of capsaicin by microsomes was inhibited by 1-aminobenzotriazole (1-ABT). Metabolism was catalyzed by CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. Addition of GSH (2 mM) to microsomal incubations stimulated the metabolism of capsaicin and trapped several reactive electrophilic intermediates as their GSH adducts. /Study conducted with recombinant P450 enzymes and hepatic and lung microsomes from various species, including humans/
The objectives of this study are to characterize capsaicin glucuronidation using liver microsomes and to determine the contribution of individual UDP-glucuronosyltransferase (UGT) enzymes to hepatic glucuronidation of capsaicin. The rates of glucuronidation were determined by incubating capsaicin with uridine diphosphoglucuronic acid-supplemented microsomes. Kinetic parameters were derived by model fitting. Determination of the relative activity factors, expression-activity correlation and activity correlation analysis were performed to identify the main UGT enzymes contributing to capsaicin metabolism. Capsaicin was efficiently glucuronidated in pooled human liver microsomes (pHLM). UGT1A1, 1A9 and 2B7 (as well as the gastrointestinal enzymes UGT1A7 and 1A8) showed considerable activities. Capsaicin glucuronidation was significantly correlated with 3-O-glucuronidation of beta-estradiol (r=0.637; p=0.014) and with UGT1A1 protein levels (r=0.616; p=0.019) in a bank of individual HLMs (n=14). Also, capsaicin glucuronidation was strongly correlated with zidovudine glucuronidation (r=0.765; p<0.01) and with UGT2B7 protein levels (r=0.721; p<0.01). UGT1A1, 1A9 and 2B7 contributed 30.3, 6.0 and 49.0% of total glucuronidation of capsaicin in pHLM, respectively. Further, glucuronidation of capsaicin by liver microsomes showed marked species difference.

Wikipedia

Capsaicin
Atropine

Drug Warnings

A mild to moderate burning sensation is experienced following application and, in some patients, can be pronounced enough to require discontinuation of treatment.
/Capsaicin must be prevented/ from entering the eyes, open lesions, or mucous membranes.
... Capsaisin is for external use only. It should not be applied to wounds or to damaged or irritated skin. It should not be wrapped tightly. Capsaisin should not come in contact with mucous membranes, eyes, or contact lenses. If this occurs, the affected area should be rinsed thoroughly with water. This produc should be discontinued and a health care provider consulted if condition worsens or does not improve after regular use. If blistering occurs, or if severe burning persists. Heat should not be applied to the treated area immediately before or after applications, because this may increase the burning sensation. /Over the counter capsaicin/
Do not apply prescription capsaicin to the face or scalp to avoid risk of exposure to the eyes or mucous membranes.
For more Drug Warnings (Complete) data for CAPSAICIN (14 total), please visit the HSDB record page.

Biological Half Life

Following oral ingestion of equipotent dose of 26.6 mg of pure capsaicin, the half life was approximately 24.9 ± 5.0 min. Following topical application of 3% solution of capsaicin, the half-life of capsaicin was approximately 24 h. The mean population elimination half-life was 1.64 h following application of a topical patch containing 179 mg of capsaicin.

Use Classification

Human drugs -> Anesthetics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Reaction of vanillylamine with 7-methyloct-5-ene-1-carboxylic acid chloride; biosynthesis from Capsicum frutescens (red peppers)
The active ingredient capsaicin (oleoresin of Capsicum) is generally obtained by grinding dried ripe fruits of Capsicum frutescens L. (chili peppers) into a fine powder. The oleoresin may be obtained by distillation of the powder in an appropriate solvent, and evaporation of the solvent to yield the liquid oleoresin and associated fatty matter. The fatty matter is removed by decanting or filtration. ...

General Manufacturing Information

6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)-: ACTIVE
Capsiate, a nonpungent capsaicin analogue, and its dihydro and nordihydro derivatives... are the major capsinoids of the nonpungent red pepper cultivar CH-19 Sweet. /Capsinoids/
Capsaicin, the main pungency compound of hot chili peppers, and its dihydro and nordihydro derivatives... are the major capsaicinoids of hot chili peppers.

Analytic Laboratory Methods

Prescription and nonprescription products for topical management of pain, including cream, lotion and patch forms, contain capsaicin (CAP) and dihydrocapsaicin (DHC). There are few in vivo studies on absorption, bioavailability, and disposition of CAP and DHC. We established a sensitive and rapid LC-MS/MS assay to determine CAP and DHC levels in rabbit plasma and tissue. Bio-samples prepared by liquid-liquid extraction using n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) mixture were separated by isocratic chromatography with an Extend C18 column. The mobile phase was acetonitrile-water-formic acid (70:30:0.1, v/v/v). The method was linear from 0.125 to 50 ng/mL for a 100 uL bio-sample, and the lower quantification limit was 0.125 ng/mL. Total run time to analyze each sample was 3.5 min. We used this validated method to study pharmacokinetics and tissue distribution of CAP gel administered topically to rabbits. A very small amount of CAP and DHC was absorbed into the systemic circulation. The highest plasma concentration was 2.39 ng/mL, and the mean peak plasma concentration value after 12 hr of CAP gel application was 1.68 ng/mL. Drug concentration in treated skin was relatively high, with low concentration in other tissues. Thus, topical CAP gel had strong local effects and weaker systemic effects.
Capsaicin was extracted from ointments containing 20% capsicum annuum extract. Capsaicin was determined by color reaction with phosphomolybdic acid, read at 762 nm. Content of 7 samples was 0.2 +- 0.01%.
GC determination of capsaicine in fructus capsici.
High performance liquid chromatography (HPLC) determination of capsaicine in capsaicinoid mixtures and in fructus capsici.
For more Analytic Laboratory Methods (Complete) data for CAPSAICIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Prescription and nonprescription products for topical management of pain, including cream, lotion and patch forms, contain capsaicin (CAP) and dihydrocapsaicin (DHC). There are few in vivo studies on absorption, bioavailability, and disposition of CAP and DHC. We established a sensitive and rapid LC-MS/MS assay to determine CAP and DHC levels in rabbit plasma and tissue. Bio-samples prepared by liquid-liquid extraction using n-hexane-dichloromethane-isopropanol (100: 50: 5, v/v/v) mixture were separated by isocratic chromatography with an Extend C18 column. The mobile phase was acetonitrile-water-formic acid (70: 30: 0.1, v/v/v). The method was linear from 0.125 to 50 ng/mL for a 100 uL bio-sample, and the lower quantification limit was 0.125 ng/mL. Total run time to analyze each sample was 3.5 min. We used this validated method to study pharmacokinetics and tissue distribution of CAP gel administered topically to rabbits. A very small amount of CAP and DHC was absorbed into the systemic circulation. The highest plasma concentration was 2.39 ng/mL, and the mean peak plasma concentration value after 12 h of CAP gel application was 1.68 ng/mL. Drug concentration in treated skin was relatively high, with low concentration in other tissues. Thus, topical CAP gel had strong local effects and weaker systemic effects.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.
Store at 15 to 30 °C (59 to 86 °F) /Over the counter capsaicin/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.
Store carton between 20 and 25 °C (68 and 77 °F). Excursions between 15 and 30 °C (59 and 86 °F) are allowed. Keep the patch in the sealed pouch until immediately before use. /Prescription capsaicin patch/

Interactions

... after capsaicin (0.3 uM; 30 min) treatment of guinea pig tracheal smooth muscle preparations, the maximal contraction of the trachea after methacholine stimulation was strongly increased (capsaicin: 1.147 +/- 0.050 g vs. control: 0.717 +/- 0.047 g). This effect was completely nullified after pretreatment with capsazepine (2-[2-(4-chlorophenyl)ethyl-amino-thiocarbonyl]-7,8-dihydroxy-2,3, 4,5-tetrahydro-1H-2benzazepine; a vanilloid receptor antagonist) and YM38336 (a dual tachykinin NK1 and tachykinin NK2 receptor antagonist).
... Treatment of HL-60 cells with 5-30 ug/mL capsaicin for 72 hr inhibited cell proliferation and induced a small increase in cell differentiation. Synergistic induction of HL-60 cell differentiation was observed when capsaicin was combined with either 5 nM 1,25-(OH)2D3 or 50 nM all-trans retinoic acid. Flow cytometric analysis indicated that combinations of 1,25-(OH)2D3 and capsaicin stimulated differentiation predominantly to monocytes whereas combinations of all-trans retinoic acid and capsaicin stimulated differentiation predominantly to granulocytes. Capsaicin enhanced protein kinase C activity in 1,25-(OH)2D3- and all-trans retinoic acid-treated HL-60 cells. In addition, inhibitors for protein kinase C [bisindolylmaleimide (GF-109203X), chelerythrine, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7)] and an inhibitor for extracellular signal-regulated kinase [2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one (PD-098059)] significantly inhibited HL-60 cell differentiation induced by capsaicin in combination with either 1,25-(OH)2D3 or all-trans retinoic acid.
... Capsaicin and nonivamide significantly enhanced the flux of indomethacin across nude mouse skin. ... Histological examination coupled with visual scores indicated the safety of capsaicin and nonivamide on skin structure. Simultaneous application of ultrasound and enhancers significantly increased skin permeation of indomethacin compared with either ultrasound or enhancers alone.
Treatment of neonatal rats with the transient receptor potential vanilloid 1 (TRPV1) channel agonist, capsaicin, produces life-long loss of sensory neurons expressing TRPV1 channels. Previously it was shown that rats treated on day 2 of life with capsaicin had behavioral hyperactivity in a novel environment at 5-7 weeks of age and brain changes reminiscent of those found in subjects with schizophrenia. The objective of the present study was to investigate brain and behavioral responses of adult rats treated as neonates with capsaicin. It was found that the brain changes found at 5-7 weeks in rats treated as neonates with capsaicin persisted into adulthood (12 weeks) but were less in older rats (16-18 weeks). Increased prepulse inhibition (PPI) of acoustic startle was found in these rats at 8 and 12 weeks of age rather than the deficit commonly found in animal models of schizophrenia. Subjects with schizophrenia also have reduced flare responses to niacin and methylnicotinate proposed to be mediated by prostaglandin D2 (PGD2). Flare responses are accompanied by cutaneous plasma extravasation. It was found that the cutaneous plasma extravasation responses to methylnicotinate and PGD2 were reduced in capsaicin-treated rats. In conclusion, several neuroanatomical changes observed in capsaicin-treated rats, as well as the reduced cutaneous plasma extravasation responses, indicate that the role of TRPV1 channels in schizophrenia is worthy of investigation.
For more Interactions (Complete) data for CAPSAICIN (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Boyd K, Shea SM, Patterson JW. The role of capsaicin in dermatology. Prog Drug Res. 2014;68:293-306. Review. PubMed PMID: 24941674.

Explore Compound Types